molecular formula C18H21BO2 B11847261 (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid

(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid

Cat. No.: B11847261
M. Wt: 280.2 g/mol
InChI Key: KDHOGZIXPOZQKU-ZCXUNETKSA-N
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Description

(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structural features, which include a hex-1-en-1-yl chain substituted with two phenyl groups and a boronic acid moiety. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid typically involves the following steps:

    Formation of the Hex-1-en-1-yl Chain: The hex-1-en-1-yl chain can be synthesized through a series of organic reactions, including alkylation and elimination reactions.

    Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation or similar aromatic substitution reactions.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles such as Grignard reagents are used.

Major Products:

    Oxidation Products: Boronic esters or borates.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, influencing various molecular pathways.

Comparison with Similar Compounds

Uniqueness: (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H21BO2

Molecular Weight

280.2 g/mol

IUPAC Name

[(E)-1,2-diphenylhex-1-enyl]boronic acid

InChI

InChI=1S/C18H21BO2/c1-2-3-14-17(15-10-6-4-7-11-15)18(19(20)21)16-12-8-5-9-13-16/h4-13,20-21H,2-3,14H2,1H3/b18-17-

InChI Key

KDHOGZIXPOZQKU-ZCXUNETKSA-N

Isomeric SMILES

B(/C(=C(/CCCC)\C1=CC=CC=C1)/C2=CC=CC=C2)(O)O

Canonical SMILES

B(C(=C(CCCC)C1=CC=CC=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

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